5-[4-(Dimethylamino)phenyl]-6-[(6-Morpholin-4-Ylpyridin-3-Yl)ethynyl]pyrimidin-4-Amine
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Overview
Description
. These compounds are characterized by an amino group linked to two aliphatic chains and one aromatic group. This compound has a molecular formula of C23H24N6O and a molecular weight of 400.476 Da .
Preparation Methods
The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-6-[(6-MORPHOLIN-4-YLPYRIDIN-3-YL)ETHYNYL]PYRIMIDIN-4-AMINE involves multiple steps, typically starting with the preparation of the core pyrimidine structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-[4-(DIMETHYLAMINO)PHENYL]-6-[(6-MORPHOLIN-4-YLPYRIDIN-3-YL)ETHYNYL]PYRIMIDIN-4-AMINE has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-6-[(6-MORPHOLIN-4-YLPYRIDIN-3-YL)ETHYNYL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as adenosine kinase . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds to 5-[4-(DIMETHYLAMINO)PHENYL]-6-[(6-MORPHOLIN-4-YLPYRIDIN-3-YL)ETHYNYL]PYRIMIDIN-4-AMINE include:
Aminopyridines: Compounds with an amino group attached to a pyridine ring.
Aminopyrimidines: Compounds with an amino group attached to a pyrimidine ring.
Morpholines: Compounds containing a morpholine ring.
Properties
Molecular Formula |
C23H24N6O |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-6-[2-(6-morpholin-4-ylpyridin-3-yl)ethynyl]pyrimidin-4-amine |
InChI |
InChI=1S/C23H24N6O/c1-28(2)19-7-5-18(6-8-19)22-20(26-16-27-23(22)24)9-3-17-4-10-21(25-15-17)29-11-13-30-14-12-29/h4-8,10,15-16H,11-14H2,1-2H3,(H2,24,26,27) |
InChI Key |
AINVOEOJEKKMKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(N=CN=C2N)C#CC3=CN=C(C=C3)N4CCOCC4 |
Synonyms |
5-(4-(dimethylamino)phenyl)-6-(6-morpholin-4-ylpyridin-3-ylethynyl)pyrimidin-4-ylamine 5-DPMPEPA |
Origin of Product |
United States |
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